4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
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Overview
Description
4-amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a member of naphthalenes.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide and its analogs are frequently studied in the context of chemical synthesis and structural analysis. For instance, research on spirocyclohexadienones has revealed that hydrolytic cleavage in acid medium of compounds like 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes leads to the formation of substituted carboxylic acid amides, indicating a complex reaction pathway involving dienone-phenol rearrangement (Glushkov, Rotermel', Odegova, & Shklyaev, 2011). Another study highlighted the synthesis of silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes from related compounds, underscoring the versatility of these structures in creating various derivatives (Rice, Sheth, & Wheeler, 1973).
Applications in Peptide Synthesis
The compound and its derivatives are also significant in peptide synthesis. Research has demonstrated that N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids can be effectively used for the synthesis of dipeptides, providing a novel method for peptide bond formation (Nowshuddin & Reddy, 2011).
Anticancer Research
In the field of anticancer research, derivatives of 4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide have shown promise. For instance, the synthesis and evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have indicated potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Development of New Pharmaceutical Agents
Further, this compound is also integral in developing new pharmaceutical agents. Studies on the synthesis and aminomethylation of related compounds have led to the formation of novel diazaspiro derivatives, which can be potential candidates for drug development (Kurskova et al., 2021).
properties
Product Name |
4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide |
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Molecular Formula |
C23H24N4OS |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-amino-5-cyano-2-(naphthalen-1-ylmethylsulfanyl)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C23H24N4OS/c24-13-18-20(25)27-22(19(21(26)28)23(18)11-4-1-5-12-23)29-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-3,6-10,19H,1,4-5,11-12,14,25H2,(H2,26,28) |
InChI Key |
VCRLZNBGAQEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC3=CC=CC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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